DL-Histidine:2HCl alpha-15N chemical properties and pKa
DL-Histidine:2HCl alpha-15N chemical properties and pKa
An In-depth Technical Guide to DL-Histidine:2HCl alpha-15N: Chemical Properties and pKa Determination
Foreword
Histidine, a proteogenic amino acid, holds a unique position in biochemistry due to the imidazole side chain, which possesses a pKa near physiological pH.[1][2] This characteristic allows it to act as both a proton donor and acceptor in critical biological processes, most notably in the active sites of numerous enzymes. The introduction of stable isotopes, such as Nitrogen-15 (¹⁵N), into amino acid structures has revolutionized our ability to probe molecular interactions and metabolic pathways with high precision.[3][][5]
This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of DL-Histidine dihydrochloride, specifically labeled at the alpha-amino position with ¹⁵N (DL-Histidine:2HCl α-¹⁵N). We will delve into its core chemical properties, the principles of its acid-base chemistry, and provide robust, field-proven protocols for the accurate determination of its pKa values. The focus is not merely on procedural steps but on the underlying causality, ensuring a self-validating and comprehensive understanding for practical application.
Part 1: Core Physicochemical and Spectroscopic Properties
Chemical Identity and Structure
DL-Histidine is a racemic mixture of the D- and L-isomers of histidine.[6] The molecule is defined by a propanoic acid backbone with an amino group at the alpha-position (C2) and an imidazole ring at the beta-position (C3).[6][7] The specific subject of this guide, DL-Histidine:2HCl α-¹⁵N, is the dihydrochloride salt of this amino acid, where the alpha-amino group is enriched with the ¹⁵N isotope.
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IUPAC Name: (2RS)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride (α-¹⁵N)
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Molecular Formula: C₆H₉¹⁵NN₂O₂·2HCl
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CAS Number: 15474-90-5 (for the dihydrochloride form)[8]
The dihydrochloride form enhances the compound's stability and solubility in aqueous solutions by protonating the alpha-amino group and one of the imidazole nitrogen atoms. The α-¹⁵N label signifies that the nitrogen atom of the primary amine attached to the chiral center is the heavier, stable ¹⁵N isotope, increasing the molecule's mass by approximately one atomic mass unit compared to its natural abundance counterpart.
Physical Characteristics and Handling
DL-Histidine:2HCl typically presents as a white to slightly yellow crystalline powder.[7] It is soluble in water, a property facilitated by its salt form.[7]
Storage and Stability: For long-term integrity, the compound should be stored at room temperature, protected from light and moisture.[7][9] Stable isotopes themselves do not decay, making them suitable for long-term studies; however, the organic molecule can degrade under improper storage conditions.[][10]
The Significance of α-¹⁵N Labeling in Spectroscopy
The primary utility of isotopic labeling lies in its application to advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
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Nuclear Magnetic Resonance (NMR): The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin of 1 and a quadrupole moment, which leads to broad NMR signals and complicates spectral analysis. In contrast, the ¹⁵N nucleus has a nuclear spin of 1/2, similar to ¹H and ¹³C.[3][11] This property results in sharp, well-resolved NMR signals, enabling the precise measurement of chemical shifts, coupling constants, and relaxation parameters.[11] For DL-Histidine α-¹⁵N, this allows researchers to directly monitor the electronic environment of the alpha-amino group, providing invaluable data on molecular structure, dynamics, and interactions.[9][12][13]
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Mass Spectrometry (MS): The defined mass shift introduced by the ¹⁵N label allows for its unambiguous differentiation from the unlabeled analogue. This makes it an excellent internal standard for quantitative proteomics and metabolomics, where it is used to accurately measure the concentration of endogenous histidine in complex biological samples.[3][14][15][16]
| Property | Value / Description | Source |
| Chemical Formula | C₆H₉¹⁵NN₂O₂·2HCl | - |
| Molecular Weight | ~228.08 g/mol (unlabeled is ~227.07 g/mol ) | Calculated |
| Appearance | White to slightly yellow crystalline powder | [7] |
| Solubility | Soluble in water | [7] |
| Storage | Room temperature, away from light and moisture | [7][9] |
| ¹⁵N Nuclear Spin | 1/2 | [3][11] |
Part 2: Acid-Base Chemistry and pKa Determination
The functionality of histidine in biological systems is intrinsically linked to its acid-base properties. It possesses three ionizable groups: the α-carboxyl group, the α-amino group, and the imidazole side chain.[1] The equilibrium between their protonated and deprotonated states is governed by their respective pKa values.
Protonation States of Histidine
At very low pH, all three groups are fully protonated, giving the molecule a net charge of +2. As the pH increases, these groups deprotonate sequentially. The approximate pKa values are:
It is crucial to understand that isotopic substitution (¹⁴N to ¹⁵N) is a nuclear phenomenon and does not significantly alter the electronic configuration or the acid-base dissociation constants (pKa) of the molecule. The value of α-¹⁵N labeling lies in the enhanced analytical methods it enables for measuring these pKa values.
Caption: Sequential deprotonation of histidine with increasing pH.
Experimental Protocol 1: pKa Determination by Potentiometric Titration
Potentiometric titration is the foundational method for determining pKa values. It involves monitoring the pH of a solution as a titrant (a strong base or acid) is incrementally added.[17][18][19] The resulting titration curve reveals buffering regions where the pH changes slowly; the midpoint of each of these regions corresponds to a pKa.[19][20]
Causality: This method works because at the midpoint of a titration for a weak acid, the concentrations of the protonated (acid) and deprotonated (conjugate base) forms are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the logarithmic term becomes zero, and thus pH = pKa.
Step-by-Step Methodology:
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Preparation of Analyte: Accurately weigh approximately 50-100 mg of DL-Histidine:2HCl α-¹⁵N and dissolve it in 50 mL of deionized, CO₂-free water. This creates a solution of the fully protonated form (H₃His²⁺).
-
Standardization of Titrant: Prepare a 0.1 M solution of NaOH and standardize it against a primary standard like potassium hydrogen phthalate (KHP) to determine its exact concentration.
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Apparatus Setup: Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00). Place the histidine solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
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Titration Procedure:
-
Record the initial pH of the histidine solution.
-
Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.[21]
-
After each addition, allow the pH reading to stabilize (approx. 30 seconds) before recording the pH and the total volume of NaOH added.[21]
-
Continue the titration until the pH reaches approximately 11-12 to ensure all three protons have been titrated.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Identify the three equivalence points (steepest points of the curve).
-
The pKa values are determined from the pH at the half-equivalence points (the midpoints of the flat, buffering regions).[20]
-
Alternatively, calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peaks of this plot correspond to the equivalence points.
-
Caption: Workflow for pKa determination via potentiometric titration.
Experimental Protocol 2: pKa Determination by NMR Spectroscopy
NMR spectroscopy offers a more sophisticated approach, determining pKa by observing changes in the electronic environment of specific nuclei as a function of pH.[22][23] The chemical shift of a nucleus is highly sensitive to the protonation state of nearby functional groups.[2][13] The α-¹⁵N label provides a direct, high-resolution window into the state of the alpha-amino group.
Causality: As the pH of the solution changes, the proportion of the protonated and deprotonated forms of an ionizable group changes. The observed NMR chemical shift (δ_obs) is a population-weighted average of the chemical shifts of the fully protonated (δ_HA) and fully deprotonated (δ_A⁻) states. By fitting the titration data to a sigmoidal curve derived from the Henderson-Hasselbalch equation, the pKa can be extracted with high precision.[22]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a series of 8-10 samples of DL-Histidine:2HCl α-¹⁵N (~1-5 mM) in a suitable buffer system that covers a wide pH range (e.g., pH 1 to 12). Using D₂O as the solvent can simplify ¹H spectra but is not essential for ¹⁵N-detected experiments.
-
pH Measurement: Accurately measure the pH of each NMR sample after adding all components and just prior to NMR acquisition.
-
NMR Data Acquisition:
-
Acquire a series of two-dimensional ¹H-¹⁵N correlation spectra (e.g., HSQC or HMBC) at a constant temperature, one for each sample at a different pH.[24]
-
The use of ¹⁵N-labeled material is critical here, as it makes these experiments feasible and provides direct chemical shift information for the nitrogen atoms.[12][24]
-
-
Data Processing and Analysis:
-
Process the NMR spectra and identify the cross-peak corresponding to the α-¹⁵N amino group.
-
Extract the ¹⁵N chemical shift (δ_obs) for this group from each spectrum.
-
Plot the ¹⁵N chemical shift (y-axis) against the measured pH (x-axis).
-
Fit the resulting data points to the following sigmoidal equation: δ_obs = (δ_HA + δ_A⁻ * 10^(pH - pKa)) / (1 + 10^(pH - pKa))
-
The pKa value is obtained directly from the curve fit. This procedure is repeated for the imidazole ¹⁵N atoms to determine pKaR.
-
Caption: Workflow for NMR-based pKa determination.
Part 3: Applications in Advanced Research and Drug Development
The use of DL-Histidine:2HCl α-¹⁵N and other stable isotope-labeled amino acids is integral to modern biomedical research.
-
Elucidating Enzyme Mechanisms: Histidine is a common residue in enzyme active sites. ¹⁵N NMR can be used to study the protonation state and dynamics of a specific histidine residue during catalysis, providing direct evidence for its role as a general acid or base.[2][13]
-
Drug Discovery and Target Validation: In drug development, ¹⁵N labeling helps elucidate the mechanism of action and pharmacokinetics of new drug candidates.[3] By monitoring the ¹⁵N signals of a target protein upon drug binding, researchers can identify the binding site and characterize the interaction. Labeled compounds also serve as tracers in metabolic studies to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
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Quantitative Proteomics and Metabolomics: As a certified reference material, ¹⁵N-labeled histidine is used as an internal standard in mass spectrometry-based quantification.[15] This is a cornerstone of techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which allows for the precise relative quantification of thousands of proteins between different cell states.[16]
Conclusion
DL-Histidine:2HCl α-¹⁵N is more than just a chemical reagent; it is a sophisticated tool that provides unparalleled insight into biological systems at the molecular level. Its well-defined chemical properties, combined with the analytical power conferred by the α-¹⁵N label, make it indispensable for accurately determining the acid-base characteristics that dictate histidine's function. The experimental protocols detailed herein—potentiometric titration and NMR spectroscopy—represent robust, validated methods for measuring its pKa values. For researchers in biochemistry and professionals in drug development, a thorough understanding and application of this labeled amino acid will continue to fuel discoveries and drive innovation.
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